{1,8-Dioxaspiro[4.5]decan-2-yl}methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUPSZLONVDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Characteristics of 1,8 Dioxaspiro 4.5 Decan 2 Yl Methanol
Systematic IUPAC Nomenclature
The name {1,8-Dioxaspiro[4.5]decan-2-yl}methanol is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The components of the name are broken down as follows:
spiro : This prefix indicates a spiro compound, where two rings are connected by one common atom.
[4.5] : These numbers, enclosed in square brackets, denote the number of carbon atoms in each ring linked to the central spiro atom, starting with the smaller ring. In this case, there are 4 atoms in the first ring and 5 in the second, excluding the spiro atom itself.
decan : This signifies a total of ten carbon atoms in the bicyclic system (4 + 5 + 1 spiro atom).
1,8-Dioxa : This indicates the presence of two oxygen atoms (dioxa) at positions 1 and 8 of the spirocyclic framework.
-2-yl : This signifies that a substituent is attached at the second position of the spiro[4.5]decane skeleton.
methanol (B129727) : This is the name of the substituent group (-CH₂OH) attached at the C-2 position.
The molecular formula for this compound is C₉H₁₆O₃.
Stereoisomeric Considerations and Chiral Centers
The three-dimensional structure of this compound gives rise to stereoisomerism due to the presence of chiral centers. A chiral center is a carbon atom bonded to four different groups.
In this molecule, there are two such centers:
C-2 : The carbon atom to which the methanol group is attached. It is bonded to a hydrogen atom, the hydroxymethyl group (-CH₂OH), the ring oxygen atom (O-1), and another ring carbon atom (C-3).
C-5 : The spiro atom itself. It is the junction of the five-membered tetrahydrofuran (B95107) ring and the six-membered tetrahydropyran (B127337) ring. The pathways around the two rings from this central atom are different, rendering it a chiral center.
The presence of two chiral centers means that a maximum of 2² or four distinct stereoisomers can exist for this compound.
The four possible stereoisomers can be classified into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific configuration at each chiral center (C-2 and C-5) is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules.
The relationships between the stereoisomers are outlined in the table below.
| Configuration | Relationship to (2R, 5R) | Stereoisomeric Class |
| (2R, 5R) | - | - |
| (2S, 5S) | Enantiomer | Enantiomeric Pair 1 |
| (2R, 5S) | Diastereomer | Diastereomeric |
| (2S, 5R) | Diastereomer | Diastereomeric |
The pair (2R, 5S) and (2S, 5R) constitute a second pair of enantiomers.
Six-Membered Tetrahydropyran Ring : To minimize angular and torsional strain, this ring predominantly adopts a stable chair conformation . In this arrangement, the substituents can occupy either axial or equatorial positions.
Five-Membered Tetrahydrofuran Ring : This ring is not planar and puckers to relieve strain. It typically exists in either an envelope or a twist (half-chair) conformation. These forms can interconvert through a low-energy process known as pseudorotation.
The molecule's preferred geometry is also influenced by stereoelectronic effects, most notably the anomeric effect . This effect describes the tendency of a substituent at a carbon atom adjacent to a heteroatom in a ring (in this case, C-2 next to O-1 and C-5 next to O-1 and O-8) to favor an axial orientation. This preference arises from a stabilizing interaction between the lone pair of electrons on the oxygen atom and the antibonding orbital of the C-substituent bond. The interplay of these steric and electronic factors determines the most stable three-dimensional arrangement of the molecule.
Comparison with Related Dioxaspiro[4.5]decane Systems
The properties and structure of this compound can be better understood by comparing it with its structural isomers.
Structural isomers have the same molecular formula but different connectivity of atoms. In the dioxaspiro[4.5]decane family, isomers are formed by varying the positions of the two oxygen atoms within the spirocyclic framework.
A prominent example is the 1,4-Dioxaspiro[4.5]decane system. nist.gov In this series, both oxygen atoms are located in the five-membered ring, forming a dioxolane ring that is spiro-fused to a cyclohexane (B81311) ring. nist.govchemeo.com This is fundamentally different from the 1,8-dioxa isomer, where the oxygens are distributed between the five- and six-membered rings. This structural difference impacts the chemical and physical properties of the molecules. For instance, the 1,4-dioxaspiro[4.5]decane moiety is commonly used as a protecting group for ketones and aldehydes, specifically for the carbonyl group of cyclohexanone (B45756). chemicalbook.comresearchgate.net
The table below compares the key features of this compound with its 1,4-dioxa structural isomer.
| Feature | This compound | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol |
| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol | 172.22 g/mol nih.gov |
| Ring System | Spiro[tetrahydrofuran-tetrahydropyran] | Spiro[dioxolane-cyclohexane] |
| Oxygen Positions | 1 and 8 | 1 and 4 |
| Key Structural Feature | Spiroketal | Ketal (Acetal) |
Other structural isomers include 1,6-Dioxaspiro[4.5]decane and 2,8-Dioxaspiro[4.5]decane systems, each with a unique arrangement of oxygen atoms that confers distinct chemical characteristics. medchemexpress.comuni.lupharmaffiliates.com
Synthetic Methodologies for 1,8 Dioxaspiro 4.5 Decan 2 Yl Methanol
Strategies for Spiroketal Formation
Acid-Catalyzed Spirocyclization Approaches
Acid-catalyzed spirocyclization is a foundational and widely used method for the synthesis of spiroketals. researchgate.net This approach generally involves the intramolecular reaction of a dihydroxyketone precursor, where the two hydroxyl groups attack the ketone carbonyl group to form the two rings of the spiroketal system.
The synthesis of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol via this method would likely start from a suitably functionalized dihydroxyketone. The reaction is typically promoted by protic or Lewis acids, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and often requires elevated temperatures to facilitate the cyclization and removal of water. The stereochemical outcome of these reactions is often governed by thermodynamic control, favoring the most stable anomeric and conformational arrangement. researchgate.net For the 1,8-dioxaspiro[4.5]decane system, this generally results in the thermodynamically most stable diastereomer.
A plausible precursor for the acid-catalyzed synthesis of the target molecule would be a dihydroxyketone that, upon cyclization, yields the desired spiroketal with the methanol (B129727) group at the C-2 position. The reaction proceeds via the formation of a hemiacetal intermediate, followed by a second intramolecular cyclization to form the spirocyclic system.
Sonochemical Methods in Spiroketal Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative for promoting organic transformations. doaj.orgugm.ac.id The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. ugm.ac.id
In the context of spiroketal synthesis, sonochemical methods have been successfully employed. For instance, the synthesis of a related compound, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, was achieved through a sonochemical reaction between a diol and cyclohexanone (B45756) in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net This demonstrates the feasibility of using ultrasound to facilitate the ketalization reaction under mild conditions. This method can lead to high yields in significantly reduced reaction times compared to conventional heating. researchgate.net The application of this technique to the synthesis of this compound would involve irradiating a mixture of the appropriate dihydroxy precursor and a ketone with ultrasound, likely in the presence of a solid acid catalyst.
Transition Metal-Catalyzed Cyclization Pathways (e.g., Gold(I), Palladium(II), Platinum(II), Mercury(II))
Transition metal catalysis provides powerful and selective methods for constructing complex molecular architectures, including spiroketals. mdpi.commdpi.comsemanticscholar.org Various transition metals have been shown to catalyze the cyclization of functionalized precursors to form the spiroketal moiety. These reactions often proceed under mild conditions and can offer high levels of chemo-, regio-, and stereoselectivity.
While specific examples for the synthesis of this compound are not prevalent, the general principles can be applied. For example, gold(I) and platinum(II) catalysts are known to activate alkynes and allenes towards nucleophilic attack by hydroxyl groups, leading to the formation of cyclic ethers and ketals. A potential strategy could involve the cyclization of a precursor containing an alkyne and two hydroxyl groups. Similarly, palladium(II) catalysts are effective in promoting various cyclization reactions, including oxidative cyclizations and cross-coupling reactions that could be adapted to form the spiroketal ring system. mdpi.com
Below is a table summarizing the role of various transition metals in spiroketal synthesis:
Condensation Reactions of Precursor Molecules
The formation of the spiroketal in this compound is fundamentally a condensation reaction, where two hydroxyl groups react with a carbonyl group, resulting in the formation of the ketal and the elimination of a water molecule. libretexts.org The acid-catalyzed approaches discussed previously are a prime example of this type of transformation.
The reaction involves the condensation of a dihydroxy ketone precursor. The efficiency of the condensation can be influenced by the nature of the precursor, the catalyst used, and the reaction conditions. semanticscholar.org The removal of water, often by azeotropic distillation with a solvent like toluene, is crucial to drive the equilibrium towards the formation of the spiroketal product. The choice of precursor is critical; it must contain the necessary carbon skeleton and functional groups arranged in a way that intramolecular cyclization leads to the desired 1,8-dioxaspiro[4.5]decane ring system with the methanol substituent at the correct position.
Asymmetric Synthesis and Stereocontrol Techniques
Spiroketals can exist as multiple stereoisomers, and often only one specific isomer exhibits the desired biological activity. Therefore, the development of stereocontrolled synthetic methods is of paramount importance. mskcc.org
Diastereoselective and Enantioselective Approaches
Achieving stereocontrol in the synthesis of this compound can be approached through diastereoselective and enantioselective strategies.
Diastereoselective synthesis aims to control the relative stereochemistry of the newly formed stereocenters. In spiroketal formation, this often relies on substrate control, where the existing stereocenters in the precursor molecule direct the stereochemical outcome of the cyclization. Kinetically controlled reactions, which are not reliant on the thermodynamic stability of the final product, have emerged as powerful tools for accessing specific diastereomers that may not be favored under thermodynamic conditions. nih.govresearchgate.net For example, a methanol-induced kinetic spiroketalization has been developed that proceeds with inversion of configuration at the anomeric carbon, providing access to stereoisomers complementary to those obtained through classical acid-catalyzed equilibration. nih.govresearchgate.net
Enantioselective synthesis focuses on producing a single enantiomer of the target molecule. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. nih.gov Chiral catalysts, in particular, have been employed to effect enantioselective spiroketalization reactions. For instance, chiral Brønsted acids have been shown to catalyze asymmetric spiroacetalization, providing a route to enantiomerically enriched spiroketals. The catalyst forms a chiral environment around the substrate, directing the cyclization to proceed in a way that favors the formation of one enantiomer over the other.
The table below outlines key strategies for achieving stereocontrol in spiroketal synthesis.
Control of Anomeric and Non-Anomeric Spiroketal Configurations
The stereochemical configuration of a spiroketal is determined by the orientation of the C-O bonds at the central spirocyclic carbon. The anomeric effect, an electronic stabilization interaction, typically dictates the thermodynamically most stable isomer. This effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) of a pyranoid ring to favor an axial position. illinois.edu Consequently, spiroketal synthesis under thermodynamic control (e.g., classical acid-catalyzed equilibration) often yields the isomer with the maximum number of stabilizing anomeric interactions. illinois.edunih.gov
However, kinetic control methods have been developed to access specific, sometimes less stable, stereoisomers. A notable example is a methanol-induced kinetic spirocyclization reaction. nih.gov This method does not rely on the thermodynamic stability of the final product. In this approach, a glycal is first epoxidized stereoselectively, after which a side-chain hydroxyl group attacks the anomeric carbon, leading to spirocyclization. The reaction, promoted by excess methanol at low temperatures, proceeds with an inversion of configuration at the anomeric carbon and appears to be catalyzed by hydrogen bonding with methanol. nih.gov This allows for the formation of spiroketals that might not be favored under equilibrating conditions.
Strategies also exist to stabilize the "contrathermodynamic" or nonanomeric spiroketals, which have fewer than the maximum possible anomeric stabilizations. illinois.edu These methods often involve introducing additional stabilizing factors, such as:
Intramolecular hydrogen bonding. illinois.edu
Coordination to a metal cation, which can chelate the molecule and lock it into a nonanomeric conformation. illinois.edu
Constraints imposed by a macrocyclic ring structure. illinois.edu
Role of Chiral Auxiliaries and Catalysts
Achieving enantiomeric purity in the synthesis of complex molecules like this compound often relies on the use of chiral auxiliaries and catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed and can often be recovered for reuse. researchgate.net
In the context of spiroketal synthesis, chiral auxiliaries are frequently employed in key bond-forming reactions that establish the stereocenters of the open-chain precursor. For instance, oxazolidinone derivatives, such as those developed by Evans, are widely used in diastereoselective aldol (B89426) reactions. harvard.edu By attaching this auxiliary to one of the reactants, the steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite side, thus creating a new stereocenter with a predictable configuration. harvard.edu
Asymmetric catalysis offers an alternative approach where a small amount of a chiral catalyst promotes the formation of one enantiomer over the other without being consumed in the reaction. Various chiral catalysts have been developed, including those based on axially chiral structures, which can create a chiral pocket that controls the stereoselectivity of a reaction through non-covalent interactions like π–π stacking and hydrogen bonding. nih.gov
Stereochemical Outcome of Aldol Reactions in Spiroketal Assembly
The aldol reaction is a powerful tool for carbon-carbon bond formation and is fundamental in constructing the acyclic precursors of spiroketals. The stereochemical outcome of this reaction is highly predictable based on the geometry of the enolate and the reaction conditions, often explained by the Zimmerman-Traxler model. harvard.eduprinceton.edu This model proposes a chair-like, six-membered transition state involving the metal enolate and the aldehyde. harvard.edu
The geometry of the enolate—(Z) or (E)—directly correlates with the relative stereochemistry of the two newly formed stereocenters in the product.
A (Z)-enolate preferentially leads to the syn-aldol adduct.
An (E)-enolate preferentially leads to the anti-aldol adduct.
This predictability is crucial for synthesizing the correct diastereomer of the hydroxy-ketone precursor needed for spirocyclization. harvard.eduprinceton.edu The use of chiral auxiliaries, such as Evans oxazolidinones, not only influences the enolate geometry but also provides excellent facial selectivity, leading to high levels of diastereoselectivity and enantioselectivity in the aldol product. harvard.edu
| Enolate Geometry | Transition State Model | Major Aldol Product |
|---|---|---|
| (Z)-Enolate | Chair-like, minimizing 1,3-diaxial interactions | Syn-Aldol Adduct |
| (E)-Enolate | Chair-like, minimizing 1,3-diaxial interactions | Anti-Aldol Adduct |
Synthesis from Renewable Feedstocks (e.g., Oleic Acid Derivatives)
The synthesis of spiroketal structures from abundant, renewable feedstocks presents a sustainable alternative to traditional synthetic routes. Oleic acid, a monounsaturated fatty acid, has been successfully utilized as a starting material for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives, which are structurally related to the target compound. researchgate.netsemanticscholar.org
The synthetic sequence begins with the hydroxylation of the double bond in oleic acid using potassium permanganate (B83412) (KMnO₄) under basic conditions to produce 9,10-dihydroxyoctadecanoic acid (DHOA). researchgate.netsemanticscholar.org This diol is then subjected to esterification with methanol to yield methyl 9,10-dihydroxyoctadecanoate (MDHO). The final and key step is the spiroketalization. The diol (MDHO) is reacted with cyclohexanone in the presence of a montmorillonite KSF catalyst using a sonochemical method. This reaction forms the 1,4-dioxaspiro[4.5]decane ring system, yielding methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. researchgate.netsemanticscholar.org
| Reaction Step | Product | Reported Yield |
|---|---|---|
| Hydroxylation of Oleic Acid | 9,10-Dihydroxyoctadecanoic acid (DHOA) | 46.52% |
| Esterification of DHOA | Methyl 9,10-dihydroxyoctadecanoate (MDHO) | 93.80% |
| Spiroketalization of MDHO with Cyclohexanone | Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | 45.12% |
Data sourced from Kurniawan et al. researchgate.netsemanticscholar.org
Functional Group Interconversions and Derivatization in Synthetic Routes
Functional group interconversion (FGI) is defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk FGI is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity to build a complex target. imperial.ac.ukvanderbilt.edu
In the synthesis of this compound, several FGIs are critical. For example, in the route starting from oleic acid, the conversion of an alkene to a diol (hydroxylation) and a carboxylic acid to an ester (esterification) are key interconversions. researchgate.netsemanticscholar.org More generally, in building the spiroketal framework, the terminal {–}methanol group (-CH₂OH) is often installed via the reduction of a corresponding ester or aldehyde. This is a common FGI accomplished with reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk
Other important FGIs in derivatization routes include:
Conversion of Alcohols: A primary or secondary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution reactions. vanderbilt.edu
Oxidation of Alcohols: The primary alcohol of the target compound can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or activated DMSO reagents. imperial.ac.uk Further oxidation can yield a carboxylic acid.
These transformations are essential for both constructing the spiroketal precursor and for creating derivatives for further study or application.
Chemical Reactivity and Transformations of 1,8 Dioxaspiro 4.5 Decan 2 Yl Methanol and Its Analogs
Reactions of the Hydroxyl Group
The primary alcohol functionality is a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The hydroxyl group of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base.
For a closely related analog, {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol, specific conditions for these transformations have been reported. These reactions highlight the accessibility of the hydroxyl group despite the steric bulk of the spiroketal framework.
Table 1: Representative Esterification and Etherification Reactions of a this compound Analog
| Reactant | Reagent | Conditions | Product |
| {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol | Acetyl chloride | Pyridine (B92270), Room Temp. | 2-Acetoxymethyl-7-methyl-1,8-dioxaspiro[4.5]decane |
| {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol | Methyl iodide | NaH, THF | 2-Methoxymethyl-7-methyl-1,8-dioxaspiro[4.5]decane |
Note: This data is based on reactions of an analogous compound and is presented to illustrate the expected reactivity.
Oxidation and Reduction Processes
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, {1,8-Dioxaspiro[4.5]decan-2-yl}carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will lead to the formation of the corresponding carboxylic acid, 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid.
Conversely, should the alcohol be transformed into a carbonyl group (aldehyde or carboxylic acid), these can be reduced back to the primary alcohol. Aldehydes can be reduced using mild reducing agents like sodium borohydride, while the reduction of carboxylic acids requires stronger reagents such as lithium aluminum hydride.
Table 2: Expected Products from Oxidation of this compound
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | Pyridinium chlorochromate (PCC) | {1,8-Dioxaspiro[4.5]decan-2-yl}carbaldehyde |
| This compound | Potassium permanganate (KMnO4) | 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid |
Ring-Opening and Ring-Closing Reactions of the Spiroketal Moiety
The spiroketal is a key structural feature, and its stability is an important consideration in the chemical transformations of this compound. Spiroketals are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions. This acid-catalyzed ring-opening would lead to the formation of a dihydroxy ketone.
The formation of the 1,8-dioxaspiro[4.5]decane system, a ring-closing reaction, is typically achieved through the intramolecular cyclization of a suitable dihydroxy ketone precursor under acidic conditions. The stereochemistry of the spirocenter is often controlled by thermodynamic or kinetic factors during this cyclization process.
Reactions at the Cyclohexane (B81311) Ring System
The cyclohexane ring of this compound can also be a site for various chemical modifications, although the reactivity may be influenced by the presence of the bulky spiroketal group.
Electrophilic and Nucleophilic Substitutions
Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring is generally not feasible without prior functionalization. However, if a leaving group is introduced onto the cyclohexane ring, nucleophilic substitution reactions can occur. The stereochemical outcome of such reactions will be dependent on the reaction mechanism (SN1 or SN2) and the conformational constraints of the cyclohexane ring.
Allylic Functionalization and Halogenation
If an unsaturated analog of this compound containing a double bond in the cyclohexane ring were available, a range of allylic functionalization reactions could be performed. For instance, allylic bromination using N-bromosuccinimide (NBS) would introduce a bromine atom at the position adjacent to the double bond. scispace.com This bromide could then serve as a handle for subsequent nucleophilic substitution reactions.
Direct halogenation of the saturated cyclohexane ring can proceed via a radical mechanism, typically initiated by UV light. This would lead to a mixture of halogenated products, with the selectivity being influenced by the stability of the resulting radical intermediates.
Rearrangement Reactions of Spiroacetals
Spiroacetals, while often thermodynamically stable structures, can undergo a variety of rearrangement reactions, typically prompted by specific functionalization or reaction conditions. These rearrangements can lead to significant alterations of the molecular framework.
One notable example, while involving a more complex system, showcases the potential for profound skeletal reorganization of spiroketals. The epoxidation of highly functionalized enol-ether-containing spiroketals has been shown to trigger a rearrangement that essentially turns the molecule "inside out". d-nb.inforesearchgate.net This transformation results in a complete remodeling of the spiroketal structure, highlighting the latent reactivity that can be unlocked within these systems. d-nb.info
In the biosynthesis of certain natural products, enzymatic catalysis facilitates oxidative rearrangements of polycyclic aromatic precursors to form spiroketal structures. nih.gov For instance, the formation of the rubromycin pharmacophore involves an extensive enzymatic oxidative rearrangement catalyzed by flavoprotein monooxygenases and a flavoprotein oxidase, leading to a drastic distortion of the carbon skeleton. nih.gov While not a laboratory-based rearrangement of a pre-existing spiroacetal, this illustrates the inherent capacity for complex structural changes in molecules containing this motif.
Acid-catalyzed rearrangements are also known for related cyclic ether systems. For example, the homoallylic rearrangement of spiro cyclopropyl (B3062369) carbinols, which are structurally related to substituted cyclic ethers, can be induced by acid catalysts to form substituted 2H-chromenes. rsc.org This type of reaction, involving the opening of a strained ring and subsequent rearrangement, suggests that similar transformations could potentially be induced in spiroacetal systems under appropriate acidic conditions.
The table below summarizes key aspects of these rearrangement types.
| Rearrangement Type | Trigger | Key Transformation | Reference |
| Skeletal Remodeling | Epoxidation of enol ether | Complete reorganization of the spiroketal core | d-nb.inforesearchgate.net |
| Biosynthetic Oxidative Rearrangement | Enzymatic catalysis | Formation of spiroketal from polycyclic precursor | nih.gov |
| Homoallylic Rearrangement | Acid catalysis | Conversion of spiro cyclopropyl carbinols to 2H-chromenes | rsc.org |
Acid-Mediated Transformations and Stability under Acidic Conditions
The stability of the spiroacetal linkage in this compound is a critical factor in its chemical behavior, particularly in acidic environments. Spiroacetals are, in essence, cyclic acetals and are thus susceptible to acid-catalyzed hydrolysis.
The fundamental mechanism of acid-catalyzed acetal (B89532) hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol. Subsequent attack of water on the oxocarbenium ion and deprotonation yields a hemiacetal, which can then undergo further hydrolysis to the corresponding ketone or aldehyde and diol. This process is reversible, and the position of the equilibrium depends on the reaction conditions.
In the context of spiroacetals, this acid-catalyzed process can lead to ring opening. The stability of the spiroketal unit can be influenced by various factors, including the ring sizes and the presence of substituents. Some spiroketal units exhibit unusually high resistance to acid-mediated isomerization and epimerization. researchgate.net The rate and extent of these transformations are dependent on the specific acid used, its concentration, the solvent, and the temperature.
A practical application of this reactivity is the selective deketalization of more complex structures. For instance, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane can be selectively deketalized in an acidic solution to yield 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net This demonstrates that under controlled acidic conditions, one ketal of a bis-ketal system can be cleaved while leaving the other intact. The choice of acid catalyst is crucial; in this particular synthesis, acetic acid was found to be effective. researchgate.net
The following table outlines the general products of acid-mediated transformations of spiroacetals.
| Reactant | Acidic Conditions | Major Product(s) | Notes |
| Spiroacetal | Dilute aqueous acid | Diol and Ketone/Aldehyde | Reversible hydrolysis. |
| Bis-spiroacetal | Controlled acidic conditions | Mono-spiroacetal ketone | Selective deketalization. researchgate.net |
| Spiroketal | Acid catalyst | Epimerized spiroketal | Isomerization at the spirocenter. researchgate.net |
It is important to note that the primary alcohol group in this compound can also participate in acid-catalyzed reactions, such as dehydration or etherification, concurrently with or independently of transformations involving the spiroacetal core. However, detailed studies on these specific reactions for the title compound are not extensively reported in the reviewed literature.
Spectroscopic and Stereochemical Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like {1,8-Dioxaspiro[4.5]decan-2-yl}methanol. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer insights into the chemical environment of individual protons and carbons, their connectivity, and spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for structural verification. The ¹H NMR spectrum indicates the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, specific proton signals have been reported. semanticscholar.org The complex multiplets arise from the overlapping signals of the methylene (B1212753) groups in the spirocyclic system and the hydroxymethyl group. semanticscholar.org
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule, assuming a chiral, asymmetric structure. The chemical shifts would differentiate the spiro carbon, the carbons bonded to oxygen, the carbons of the cyclohexane (B81311) ring, and the hydroxymethyl carbon.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 4.15 – 4.01 | m | - | 1H |
| 3.84 – 3.76 | m | - | 2H |
| 3.69 – 3.57 | m | - | 3H |
| 3.47 | dd | 11.4, 5.6 | 1H |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from semanticscholar.org.
Two-dimensional NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals and for determining the stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the cyclohexane and tetrahydrofuran (B95107) rings of the molecule, establishing proton-proton neighbor relationships.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying connectivity across quaternary carbons (like the spiro-center) and heteroatoms, piecing together the complete carbon skeleton.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments reveal through-space correlations between protons that are in close proximity. This is vital for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxymethyl group relative to the spirocyclic ring system.
Table 2: Application of 2D NMR for Structural Assignment
| NMR Technique | Purpose | Expected Correlations for this compound |
|---|---|---|
| COSY | Identifies H-H couplings | Correlations between adjacent protons on the cyclohexane and tetrahydrofuran rings. |
| HSQC/HMQC | Correlates directly bonded C-H pairs | Each protonated carbon would show a cross-peak with its attached proton(s). |
| HMBC | Shows long-range C-H couplings (2-3 bonds) | Correlations from protons to the spiro carbon (C-5) and across the ether linkages. |
| NOE | Identifies H-H spatial proximity | Cross-peaks would indicate the relative stereochemistry at C-2. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of a sample of this compound. The gas chromatogram would show a primary peak corresponding to the compound, with the retention time being characteristic under specific conditions. The mass spectrum of this peak would provide the molecular ion (M⁺), confirming its molecular weight of 172.22 g/mol , and a fragmentation pattern that can aid in structural confirmation.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound. The precise mass measurement would distinguish its formula (C₉H₁₆O₃) from other possible isomers with the same nominal mass. For this class of compounds, electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer is a common configuration. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would display characteristic absorption bands confirming its key structural features.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3600-3200 | O-H stretch | Alcohol |
| ~3000-2850 | C-H stretch | Alkane (sp³) |
The most prominent features would be a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (O-H) group's stretching vibration. Additionally, strong C-O stretching bands, typical for ethers and alcohols, would be expected in the fingerprint region around 1150-1050 cm⁻¹. The presence of C-H stretching absorptions just below 3000 cm⁻¹ would confirm the aliphatic nature of the spirocyclic framework.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles.
For this compound, obtaining a single crystal of sufficient quality is the first and most crucial step. The absolute configuration is then determined by analyzing the anomalous dispersion of the X-rays, particularly when using copper radiation (Cu Kα). The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned enantiomer. researchgate.net A Flack parameter close to zero confirms that the determined structure corresponds to the correct absolute configuration, while a value near one would indicate that the inverted structure is the correct one.
While no specific crystallographic data for this compound has been publicly reported, the table below illustrates the typical parameters that would be presented in a crystallographic study of a similar organic molecule.
Table 1: Illustrative Crystallographic Data for a Spiroketal Compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₁₆O₃ |
| Formula Weight | 172.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 10.2, 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1083.8 |
| Z | 4 |
Chiral Resolution Techniques (e.g., Enantioselective HPLC) for Stereoisomer Separation
The separation of enantiomers, a process known as chiral resolution, is fundamental for studying the individual properties of each stereoisomer. Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.
For the separation of the enantiomers of this compound, a systematic screening of various CSPs and mobile phase compositions would be necessary to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols and ethers. mdpi.comnih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical in modulating the retention and selectivity. mdpi.com
The development of a successful enantioselective HPLC method would be documented with parameters such as retention times for each enantiomer, the resolution factor (Rs), and the selectivity factor (α), as illustrated in the hypothetical data table below.
Table 2: Hypothetical Enantioselective HPLC Parameters for the Resolution of this compound Enantiomers
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Results | |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Selectivity Factor (α) | 1.20 |
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the substance. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). This technique, also known as polarimetry, is a valuable tool for assessing the enantiomeric purity of a sample.
Once the enantiomers of this compound have been separated, the specific rotation [α] of each pure enantiomer would be measured. A solution of a known concentration of the enantiomerically pure compound is placed in a polarimeter, and the observed rotation is measured. The specific rotation is a standardized value that allows for comparison across different experiments. An enantiomerically pure sample will exhibit a specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.
The enantiomeric excess (ee) of a mixture can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. While the specific rotation for this compound has not been reported, the following table provides an example of how such data would be presented.
Table 3: Example Optical Rotation Data for a Chiral Spiroketal Alcohol
| Enantiomer | Specific Rotation [α]²⁰D (c=1, CHCl₃) |
|---|---|
| (+)-Enantiomer | +15.2° |
| (-)-Enantiomer | -15.1° |
Computational and Theoretical Studies on 1,8 Dioxaspiro 4.5 Decan 2 Yl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of organic molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying systems like {1,8-Dioxaspiro[4.5]decan-2-yl}methanol.
The spiroketal core of this compound imparts significant conformational rigidity, yet allows for distinct stereoisomers and conformers. Geometric optimization using DFT methods, such as B3LYP with a 6-31G* basis set, is crucial for determining the most stable three-dimensional structures of these conformers.
A thorough conformational analysis would involve a systematic search of the potential energy surface to identify all low-energy conformers. The relative energies of these conformers, calculated at a high level of theory, would provide insights into their Boltzmann population distribution at a given temperature. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would be determined.
Table 1: Representative DFT-Calculated Geometric Parameters for a Dioxaspiro[4.5]decane System
| Parameter | Value |
|---|---|
| C-O (pyranoid ring) Bond Length | ~1.43 Å |
| C-O (furanoid ring) Bond Length | ~1.42 Å |
| C-C Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~112° |
Note: These are typical values for dioxaspiro[4.5]decane systems and may vary slightly for this compound.
The electronic properties of this compound can be elucidated through an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their high electron density due to lone pairs. The LUMO, conversely, is likely to be distributed over the antibonding orbitals of the C-O and C-C bonds. DFT calculations can provide precise visualizations of these orbitals and their corresponding energy levels. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to participate in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.2 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the molecule.
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed electronic picture, it can be computationally expensive for studying the dynamic behavior of molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of this compound in a condensed phase, such as in solution.
MM methods employ classical force fields to approximate the potential energy of a system as a function of its atomic coordinates. This allows for rapid energy minimization and conformational searching. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the molecule's conformation and interactions evolve over time.
An MD simulation of this compound in a solvent like water or methanol (B129727) could reveal important information about its solvation, the stability of its various conformers in a dynamic environment, and the intramolecular hydrogen bonding possibilities involving the hydroxymethyl group. Such simulations are critical for understanding how the molecule behaves in a realistic chemical setting.
Energetic and Stereochemical Implications of Anomeric Effects in Spiroketals
The anomeric effect is a stereoelectronic phenomenon that significantly influences the structure and stability of spiroketals. wikipedia.orgscripps.edu It describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation, despite the potential for increased steric hindrance. This preference is attributed to the stabilizing overlap between a lone pair of electrons on the endocyclic heteroatom and the antibonding (σ*) orbital of the exocyclic C-X bond.
Mechanistic Investigations of Spirocyclization and Transformation Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying the mechanism of its formation via spirocyclization of a suitable precursor, or its subsequent transformation into other products.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. For example, the acid-catalyzed spirocyclization to form the 1,8-dioxaspiro[4.5]decane core could be modeled to understand the stereochemical outcome of the reaction.
Stability Predictions for Derivatives
Computational methods can be employed to predict the stability of derivatives of this compound. By systematically modifying the parent structure—for instance, by substituting the hydrogen of the hydroxyl group with other functional groups—and calculating the relative energies of the resulting molecules, it is possible to assess their thermodynamic stability.
DFT calculations can be used to compute the heats of formation or Gibbs free energies of a series of derivatives. These values can then be compared to predict which derivatives are likely to be more stable. Such predictions can be invaluable in guiding synthetic efforts towards new and potentially useful compounds based on the this compound scaffold.
Applications in Chemical Synthesis and As Advanced Building Blocks
Utilization in Natural Product Total Synthesis as a Core Scaffold
The 1,8-dioxaspiro[4.5]decane ring system is a recurring structural motif in a wide array of natural products, including polyether antibiotics, pheromones, and marine-derived compounds. nih.gov Consequently, {1,8-Dioxaspiro[4.5]decan-2-yl}methanol and its derivatives are highly sought-after chiral building blocks in the total synthesis of these complex natural products. researchgate.netnih.gov Its use as a core scaffold significantly simplifies the retrosynthetic analysis of a target molecule, as a substantial portion of the carbon skeleton and key stereocenters are already in place.
For instance, in the synthesis of natural products containing a spiroketal moiety, the enantiomerically pure this compound can be incorporated, ensuring the correct absolute stereochemistry at the spirocyclic center. This approach avoids the often-challenging and low-yielding steps of creating the spiroketal late in the synthesis or separating diastereomers. The inherent rigidity of the spiroketal scaffold also helps to control the conformation of the molecule, which can be crucial for achieving high stereoselectivity in subsequent bond-forming reactions.
Table 1: Examples of Natural Product Classes Containing Spiroketal Moieties
| Natural Product Class | Example | Biological Activity |
| Polyether Antibiotics | Salinomycin | Antibacterial, Coccidiostatic |
| Insect Pheromones | Olive fly pheromone | Insect attractant |
| Marine Toxins | Okadaic Acid | Protein phosphatase inhibitor |
| Macrolides | Spirolaxine | Antiviral |
Implementation in Combinatorial Library Synthesis
Combinatorial chemistry has become a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.gov The rigid and structurally complex nature of spiroketals makes them attractive scaffolds for the generation of natural product-like libraries. nih.govresearchgate.net this compound is an ideal starting point for such endeavors.
The primary alcohol of this compound can be readily derivatized in a parallel synthesis format to introduce a wide range of functional groups and building blocks. This allows for the creation of a library of compounds with diverse substituents appended to a common spiroketal core. The three-dimensional arrangement of these substituents is dictated by the rigid spiroketal scaffold, leading to a collection of molecules with well-defined spatial orientations. mskcc.org Such libraries are valuable for probing biological targets and identifying new lead compounds in drug discovery programs, as they explore a chemical space that is distinct from that of more traditional, linear molecules. chimia.ch The use of a spiroketal scaffold can lead to compounds with improved pharmacological properties, such as enhanced target affinity and selectivity.
Application in Stereoselective Construction of Chiral Molecules
The inherent chirality of this compound makes it a valuable chiral building block for the stereoselective synthesis of other chiral molecules. nih.govresearchgate.net This can be achieved through several strategies. Firstly, the chiral spiroketal can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered.
Secondly, and more commonly, this compound can be used as a chiral starting material, where its stereocenters are incorporated into the final product. The well-defined stereochemistry of the spiroketal can influence the stereoselectivity of reactions at remote positions through conformational control. Furthermore, new stereocenters can be introduced relative to the existing ones with a high degree of predictability. The development of stereocontrolled methods for the synthesis of spiroketals has been a significant area of research, highlighting their importance in asymmetric synthesis. nih.govacs.org
Table 2: Strategies for Stereoselective Synthesis Using Chiral Spiroketals
| Strategy | Description |
| Chiral Auxiliary | The spiroketal is temporarily attached to a substrate to direct a stereoselective reaction. |
| Chiral Building Block | The stereocenters of the spiroketal are permanently incorporated into the target molecule. |
| Asymmetric Catalysis | Chiral ligands based on spiroketal scaffolds can be used to induce enantioselectivity in catalytic reactions. |
Use as a Protecting Group Strategy (e.g., "Protected Glycerol")
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.orgpressbooks.pub While not a conventional protecting group in the traditional sense, the 1,8-dioxaspiro[4.5]decane framework can be conceptualized as a protecting group for a glycerol-like 1,2,3-triol system. The formation of the spiroketal from a suitable precursor effectively masks two of the hydroxyl groups and a carbonyl group, leaving a single primary alcohol available for reaction.
This "protected glycerol" strategy can be advantageous in syntheses where a glycerol (B35011) subunit needs to be incorporated and selectively functionalized. The spiroketal is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents. The masked functional groups can be revealed later in the synthetic sequence through cleavage of the spiroketal under acidic conditions. This approach provides a robust method for introducing and manipulating a three-carbon building block with defined stereochemistry.
Development of Spiroketal Scaffolds for Materials Science Applications
The unique three-dimensional and rigid structure of spiroketals has led to their exploration in the field of materials science. The incorporation of spiroketal moieties into polymer backbones can impart interesting and desirable properties to the resulting materials. For example, polymers containing spiroacetal units have been shown to exhibit enhanced thermal stability and specific mechanical properties.
This compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The primary alcohol can be converted to a polymerizable group, such as an acrylate (B77674) or an epoxide, allowing for its incorporation into a polymer chain. The rigid spiroketal unit can restrict the conformational freedom of the polymer backbone, leading to materials with higher glass transition temperatures and modified mechanical strengths. Furthermore, the chirality of the spiroketal can be used to create chiral polymers with potential applications in chiral separations or as stimuli-responsive materials. Research in this area includes the development of polymer networks containing pendant spiroacetal moieties for biomedical applications. researchgate.net
Synthesis and Reactivity of Derivatives and Analogues of 1,8 Dioxaspiro 4.5 Decan 2 Yl Methanol
Modification at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group (-CH₂OH) on the {1,8-Dioxaspiro[4.5]decan-2-yl}methanol core is a versatile functional handle for a variety of chemical transformations. Standard organic reactions can be applied to this moiety to generate a diverse library of derivatives.
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, {1,8-Dioxaspiro[4.5]decan-2-yl}carbaldehyde. This transformation is typically achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid. Further oxidation of the aldehyde, if desired, can be accomplished using stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Esterification: Esters are readily synthesized through the reaction of the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. These reactions allow for the introduction of a wide array of acyl groups, modifying the steric and electronic properties of the parent molecule.
Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether derivative.
Conversion to Halides: The alcohol can be transformed into an alkyl halide, a versatile intermediate for nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the alcohol to the corresponding chloride or bromide, respectively.
These fundamental modifications of the hydroxymethyl group provide access to a broad spectrum of derivatives with altered polarity, reactivity, and biological potential.
Substitution Patterns on the Cyclohexane (B81311) Ring
Introducing substituents onto the cyclohexane portion of the spiro[4.5]decane framework is a key strategy for creating structural diversity. This can be achieved through two primary approaches: building the spiroketal from an already substituted cyclohexane precursor or by functionalizing the carbocyclic ring of a pre-formed spiroketal.
One effective method involves starting with a substituted cyclohexanone (B45756). For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione utilizes 4-phenylcyclohexanone (B41837) as the starting material, thereby incorporating the phenyl group at the desired position on the cyclohexane ring from the outset. mdpi.com This precursor-based strategy is highly effective for placing substituents at specific, non-activated positions.
Alternatively, functionalization can occur on a pre-existing spiro[4.5]decane system if a suitable functional handle is present. For example, a ketone functionality on the cyclohexane ring, as in 1,8-dioxaspiro[4.5]decan-4-one, can serve as a point for derivatization. uni.lu The α-protons to the ketone can be deprotonated to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes). A related strategy was employed in the synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, where alkylation of a pyrrolidine (B122466) enamine of a piperidone-derived intermediate was used to introduce benzyl and indolylmethyl groups at the 6-position. nih.gov
| Strategy | Description | Example Precursor/Intermediate | Resulting Analogue Class | Reference |
|---|---|---|---|---|
| Precursor-Based Synthesis | The spiro-fused ring is constructed from a cyclohexane starting material that already bears the desired substituent. | 4-Phenylcyclohexanone | 8-Phenyl-diazaspiro[4.5]decanes | mdpi.com |
| Functionalization of Pre-formed Spiro Ring | An existing spiro[4.5]decane with a reactive handle (e.g., a ketone) is modified, for instance, via an enamine or enolate intermediate. | Pyrrolidine enamine of a piperidone derivative | 6-Substituted-azaspiro[4.5]decanes | nih.gov |
Variations in the Spiroketal Ring System (e.g., 1,4-Dioxaspiro vs. 1,8-Dioxaspiro)
The constitutional isomerism of the dioxaspiro[4.5]decane core, particularly the distinction between 1,4- and 1,8-isomers, arises from different synthetic precursors and cyclization strategies.
The 1,4-Dioxaspiro[4.5]decane system is most commonly synthesized by the acid-catalyzed ketalization of cyclohexane-1,4-dione with a 1,2-diol, typically ethylene (B1197577) glycol. researchgate.net This reaction protects one of the ketone functionalities, leaving the other available for further modification. A variation involves the reaction of a compound containing a 1,2-diol with cyclohexanone, as demonstrated in the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate from a dihydroxy fatty acid ester and cyclohexanone. researchgate.net
In contrast, the 1,8-Dioxaspiro[4.5]decane framework is formed via an intramolecular cyclization of a precursor containing both a hydroxyl group and a tetrahydropyran (B127337) ring (or a linear precursor that forms it in situ). This process involves the acid-catalyzed attack of a hydroxyl group onto an oxocarbenium ion intermediate within the same molecule, leading to the characteristic spiroketal structure.
Other variations include the 1,6-Dioxaspiro[4.5]decane system, a known pheromone component, which has been synthesized enantioselectively. nih.gov Further complexity can be introduced by adding more heteroatoms, leading to structures like 1,6,9-trioxaspiro[4.5]decanes , which have been synthesized from D-glucose. semanticscholar.org
| Isomer | Typical Precursors | Key Synthetic Reaction | Reference |
|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | Cyclohexane-1,4-dione and ethylene glycol | Intermolecular acid-catalyzed ketalization | researchgate.net |
| 1,8-Dioxaspiro[4.5]decane | Hydroxy-substituted tetrahydropyran derivative | Intramolecular acid-catalyzed spiroketalization | N/A |
| 1,6-Dioxaspiro[4.5]decane | Chiral pool starting materials | Multi-step synthesis involving intramolecular cyclization | nih.gov |
Heteroatom Modifications in the Spiroketal Ring (e.g., Thiaspiroketals)
Replacing one or both oxygen atoms of the spiroketal with other heteroatoms, such as sulfur or nitrogen, generates a wide range of structurally and pharmacologically diverse analogues.
Thiaspiroketals: The synthesis of oxathiaspiro and dithiaspiro compounds has been explored extensively. For example, 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated as potent 5-HT₁A receptor agonists. unimore.it The synthesis of these compounds often involves using precursors with thiol groups, such as 2,3-dimercaptopropan-1-ol, which can react with ketone functionalities under acidic catalysis to form the corresponding sulfur-containing spirocycles.
Azaspiroketals: The incorporation of nitrogen into the spiroketal ring leads to azaspiroketals. A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists and as ligands for sigma-1 receptors. nih.govnih.gov These syntheses often start from piperidine-based precursors, where the nitrogen atom is part of the six-membered ring that ultimately forms the spirocycle.
| Analogue Class | Description | Example Compound Class | Reference |
|---|---|---|---|
| Oxathiaspiroketals | One oxygen atom is replaced by a sulfur atom. | 1-Oxa-4-thiaspiro[4.5]decanes | unimore.it |
| Dithiaspiroketals | Both oxygen atoms are replaced by sulfur atoms. | 1,4-Dithiaspiro[4.5]decanes | unimore.it |
| Azaspiroketals | One oxygen atom is replaced by a nitrogen atom. | 1-Oxa-8-azaspiro[4.5]decanes | nih.govnih.gov |
Synthesis of Spiro-Fused Ring Systems (e.g., Diazaspiro[4.5]decane Compounds)
Replacing the entire dioxolane or tetrahydropyran ring with a nitrogen-containing heterocycle leads to spiro-fused systems like diaza- and triazaspiro[4.5]decanes. These structures are of significant interest in medicinal chemistry.
Diazaspiro[4.5]decanes: These compounds feature two nitrogen atoms in the spirocyclic system. A notable subclass is the spiro-hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Its synthesis begins with the Strecker reaction of 4-phenylcyclohexanone, methylamine (B109427) hydrochloride, and sodium cyanide, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization to form the imidazolidine-2,4-dione (hydantoin) ring. mdpi.com
Triazaspiro[4.5]decanes: Compounds with three nitrogen atoms, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, have been developed as inhibitors of the mitochondrial permeability transition pore. nih.govresearchgate.net Their synthesis has been achieved using solid-phase techniques. An N-Fmoc protected dipeptide is anchored to a resin, deprotected, and then reacted with N-benzyl-4-piperidone in a Pictet-Spengler-type reaction to construct the spiro junction. Subsequent cleavage from the resin yields the final triazaspiro compound. researchgate.net This approach allows for the systematic variation of substituents to build compound libraries.
These advanced synthetic strategies provide robust pathways to a variety of nitrogen-containing spiro[4.5]decane analogues, expanding the chemical diversity and therapeutic potential of this important structural class.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of spiroketals, including {1,8-Dioxaspiro[4.5]decan-2-yl}methanol, has traditionally relied on methods that can be laborious or environmentally taxing. rsc.org Future research is heavily geared towards creating novel and greener synthetic strategies. A significant area of interest is the development of electrosynthetic methods, such as the anodic oxidation of malonic acids, which offers a metal- and mercury-free alternative to conventional acid-catalyzed cyclizations. rsc.org This approach proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, demonstrating high yields and broad functional group tolerance. rsc.org
| Synthetic Methodology | Key Features | Potential Advantages |
| Electrosynthesis (eSpiro) | Anodic oxidation of malonic acids, Hofer-Moest decarboxylation, Brønsted acid-mediated cyclization. rsc.org | Metal-free, mercury-free, high yields, scalable. rsc.org |
| Bimetallic Relay Catalysis | Combines gold-catalyzed cycloisomerization with an early transition-metal-catalyzed IED-HDA reaction. nih.gov | High efficiency, mild reaction conditions. nih.gov |
| Green Catalyst Synthesis | Use of plant extracts (e.g., Mexican oregano) as reducing agents for catalyst preparation. mdpi.com | Environmentally friendly, potentially lower cost. mdpi.com |
| Photochemical Routes | Oxidative photochemical approaches using reagents like iodine monochloride. researchgate.net | Avoids toxic heavy metal oxidants (e.g., lead, mercury). researchgate.net |
Exploration of Unconventional Chemical Transformations
Beyond traditional spiroketalization, researchers are exploring unconventional chemical transformations to access novel spiroketal structures and derivatives. One such approach is the ring-closing metathesis (RCM) of cyclic ketals, which provides a general method for constructing spiroketals without losing stereochemical integrity at the spirocenter. researchgate.net Tandem reactions that form multiple bonds in a single operation are also a key focus. For example, a palladium-catalyzed domino Heck–direct C–H arylation reaction has been developed for spirocyclization. acs.org
Additionally, Ag/Brønsted acid co-catalyzed spiroketalization of β-alkynyl ketones with para-quinone methides enables multiple C–C and C–O bond-forming events in a cascade, leading to complex, densely functionalized spiroketals with high diastereoselectivity. acs.org These innovative transformations open doors to previously inaccessible molecular architectures.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The conformational flexibility and potential for dynamic equilibria in spiroketals necessitate the use of advanced spectroscopic techniques for their characterization. While standard techniques like NMR and IR spectroscopy are fundamental, future research will increasingly rely on more sophisticated methods to probe dynamic processes in real-time. unizar-csic.es
Two-dimensional NMR (2D NMR) spectroscopy is a powerful tool for elucidating complex molecular structures and subtle conformational changes. numberanalytics.com Time-resolved spectroscopy can provide insights into the dynamics of molecular processes such as chemical reactions and excited-state relaxation. numberanalytics.com For studying surface interactions and trace amounts of compounds, techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) offer exceptional sensitivity. unizar-csic.esmdpi.com These advanced methods will be crucial for understanding the behavior of spiroketals in complex environments, such as biological systems or advanced materials.
Sophisticated Computational Modeling of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions. escholarship.org For spiroketal chemistry, Density Functional Theory (DFT) is widely used to investigate reaction mechanisms and stereoselectivity. nih.gov For instance, DFT calculations can elucidate the multi-stage process of acid-catalyzed cycloadditions and reveal that stereoselectivity is often determined thermodynamically rather than kinetically. nih.gov
Future research will leverage more advanced computational models, including ab initio molecular dynamics (AIMD) simulations, to study reactions that involve post-transition state bifurcations, where traditional transition state theory may not accurately predict outcomes. escholarship.org These sophisticated models can analyze the interplay between thermodynamic and dynamic preferences, providing a deeper understanding of reaction pathways and helping to rationalize the formation of different stereoisomers. researchgate.netescholarship.org Such computational insights are vital for designing new synthetic routes and catalysts with improved selectivity. rsc.orgmdpi.com
Design of New Spiroketal Architectures with Tunable Properties
The rigid, three-dimensional scaffold of the spiroketal moiety makes it an attractive structural motif in medicinal chemistry and materials science. mskcc.orgresearchgate.net A key future direction is the rational design and synthesis of novel spiroketal architectures with finely tunable properties. Diversity-oriented synthesis is a powerful strategy for creating libraries of structurally diverse spiroketals, which can then be screened for biological activity. mskcc.org
By systematically varying substituents and stereochemistry, researchers can modulate the physicochemical properties of spiroketals to optimize their interaction with biological targets, such as proteins and nucleic acids. researchgate.net For example, bisbenzannulated spiroketals have been designed to bind to the retinoid X receptor (RXR), demonstrating their potential as scaffolds for drug discovery. researchgate.net The development of kinetically controlled spiroketal-forming reactions is essential for accessing a wider range of stereoisomers, including the less thermodynamically stable ones, which may possess unique biological activities. mskcc.orgnih.gov
Investigation of Catalytic Roles and Mechanisms in Spiroketal Chemistry
The role of catalysis in spiroketal chemistry is a rapidly expanding area of research. This includes not only the development of new catalysts for spiroketal synthesis but also the investigation of spiroketals themselves as chiral ligands or catalysts. Chiral spiroketal-based ligands, such as those derived from SPIROL, have shown promise in asymmetric transition metal catalysis. umich.edu
Understanding the mechanisms of catalysis is crucial for optimization. For example, in the biosynthesis of certain natural products, flavoprotein monooxygenases act as spiroketal synthases, controlling the redox state of the substrate to steer the reaction towards the desired spiroketal product and away from shunt products. nih.gov Detailed mechanistic studies, often combining experimental and computational approaches, will continue to unravel the intricacies of both enzyme- and small-molecule-catalyzed spiroketal formation, paving the way for the development of more efficient and selective catalytic systems. nih.govresearchgate.net
Q & A
Q. What experimental methods are recommended for determining the crystal structure of {1,8-Dioxaspiro[4.5]decan-2-yl}methanol?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker SMART APEXII CCD area detector with MoKα radiation (λ = 0.71073 Å) and φ/ω scans at 100 K to minimize thermal motion .
- Structure refinement : Employ SHELXL for least-squares refinement against , achieving -values < 0.05 for high precision. Hydrogen atoms are typically constrained using riding models .
- Validation : Analyze residual electron density (< 0.25 eÅ) and check for proper stereochemical descriptors (e.g., assignments) using hierarchical digraphs .
Q. How can synthetic routes to this compound be optimized to minimize byproducts?
- Key reaction : Reduction of ester precursors (e.g., using LiAlH in dry ether at 0°C) yields the methanol derivative. Critical parameters include:
- Stoichiometric control (e.g., 2:1 molar ratio of LiAlH:ester) to prevent over-reduction .
- Solvent purity (anhydrous ether) to avoid hydrolysis side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry?
- NMR : - and -NMR in CDCl to identify spirocyclic proton environments (e.g., δ 3.5–4.2 ppm for dioxane oxygens) and confirm stereochemistry via coupling constants (-values) .
- Polarimetry : Measure specific optical rotation (e.g., ) to verify enantiomeric purity, critical for asymmetric synthesis applications .
Advanced Research Questions
Q. How does conformational flexibility of the spirocyclic system impact crystallographic refinement?
- The dioxaspiro ring adopts a twisted chair conformation , with torsional angles (e.g., C16-O5-C15-C14 = -36.76°) influencing refinement. Use SHELXTL to model anisotropic displacement parameters (ADPs) for non-H atoms and apply restraints for overlapping electron density regions .
- Challenges : Disordered oxygen atoms in the dioxane ring require split-site modeling and thermal parameter constraints .
Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?
- Case study : Dysidamide analogs (marine sponge derivatives) show variable cytotoxicity. Use:
- Docking simulations : Compare hydrogen-bonding interactions (e.g., C–H⋯O) with target enzymes like NAD-GAPDH to rationalize activity differences .
- Metabolic profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed spiro rings) that may confound bioassay results .
Q. How can asymmetric synthesis protocols achieve >98% enantiomeric excess (ee) for this compound?
- Chiral auxiliaries : Use (2R,3R)- or (2S,3S)-1,4-dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) as a stereodirecting group. Key steps:
- Kinetic resolution : Optimize reaction temperature (e.g., -78°C for LiAlH reductions) to favor one enantiomer .
- Analytical validation : Chiral HPLC (Daicel OD-H column, hexane/i-PrOH 90:10) to confirm ee .
Q. What computational methods predict the stability of intramolecular hydrogen bonds in this system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
